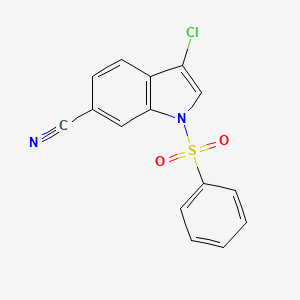
4-Amino-3-chloro-1H-pyrazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-3-chloro-1H-pyrazole-5-carboxylic acid is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-chloro-1H-pyrazole-5-carboxylic acid typically involves the reaction of 3-chloro-1H-pyrazole-5-carboxylic acid with ammonia or an amine source under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or water, with the temperature maintained between 50-100°C to ensure optimal yield .
Industrial Production Methods: Industrial production of this compound often employs a similar synthetic route but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are meticulously monitored to maintain the desired temperature and pressure, ensuring the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-3-chloro-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as hydroxyl or alkyl groups.
Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro derivatives or reduced to form amine derivatives.
Condensation Reactions: The carboxylic acid group can participate in condensation reactions to form esters or amides[][3].
Common Reagents and Conditions:
Substitution Reactions: Typically involve reagents like sodium hydroxide or potassium carbonate in a polar solvent.
Oxidation Reactions: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Major Products Formed:
Substitution Products: Various substituted pyrazoles depending on the nucleophile used.
Oxidation Products: Nitro-pyrazoles.
Reduction Products: Amine derivatives of pyrazoles.
Scientific Research Applications
4-Amino-3-chloro-1H-pyrazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Amino-3-chloro-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
- 3-Amino-4-chloro-1H-pyrazole-5-carboxylic acid
- 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid
- 5-Amino-1-methylpyrazole-4-carboxylic acid
Comparison: 4-Amino-3-chloro-1H-pyrazole-5-carboxylic acid stands out due to its unique combination of functional groups, which confer distinct reactivity and biological activity.
Properties
Molecular Formula |
C4H4ClN3O2 |
|---|---|
Molecular Weight |
161.55 g/mol |
IUPAC Name |
4-amino-5-chloro-1H-pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C4H4ClN3O2/c5-3-1(6)2(4(9)10)7-8-3/h6H2,(H,7,8)(H,9,10) |
InChI Key |
AOYLOMBLKCKCEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(NN=C1C(=O)O)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-2-{[(tert-butoxy)carbonyl]amino}-4-methoxybutanoic acid; N-cyclohexylcyclohexanamine](/img/structure/B13650983.png)







![1-Phenyl-2-[(prop-2-en-1-yl)sulfanyl]ethan-1-one](/img/structure/B13651038.png)



![N-{1-[(2R,3R,4S,5R)-5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-3,4-dihydroxyoxolan-2-yl]-2-oxo-1,2-dihydropyrimidin-4-yl}benzamide](/img/structure/B13651065.png)
![4-(Chloromethyl)-6-nitro-1H-benzo[d]imidazole](/img/structure/B13651073.png)
